
2-Pyridinamine, N-(2,4,6-trifluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- is an organic compound with the molecular formula C11H7F3N2 It is known for its unique structure, which includes a pyridine ring substituted with an amine group and a trifluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(2,4,6-trifluorophenyl)- typically involves the reaction of 2-aminopyridine with 2,4,6-trifluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, N-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Similar in structure but lacks the trifluorophenyl group.
2-Pyridinamine, 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-: Contains additional chloro and nitro groups, which alter its chemical properties.
Uniqueness
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- is unique due to the presence of the trifluorophenyl group, which significantly influences its reactivity and binding properties. This makes it a valuable compound for various applications that require specific chemical and biological interactions .
Propriétés
Numéro CAS |
501332-39-4 |
|---|---|
Formule moléculaire |
C11H7F3N2 |
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
N-(2,4,6-trifluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H7F3N2/c12-7-5-8(13)11(9(14)6-7)16-10-3-1-2-4-15-10/h1-6H,(H,15,16) |
Clé InChI |
WWSZFTLMYUAIOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=C(C=C(C=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


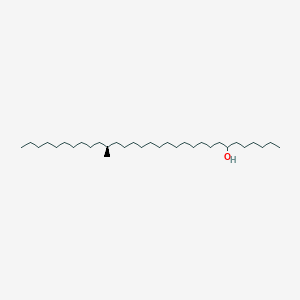
![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
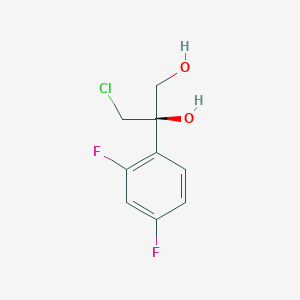
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)



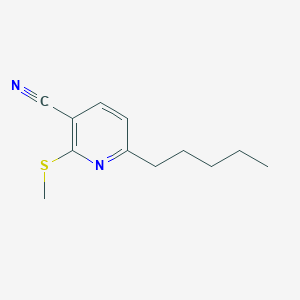
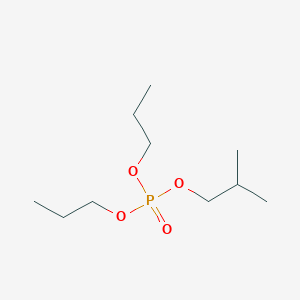
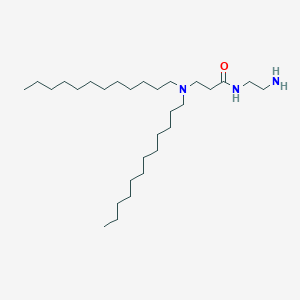
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)

